2-Nitro-4-propionylbenzonitrile

Lipophilicity ADME Prediction Medicinal Chemistry

This compound features an essential ortho-nitro/para-propionyl substitution pattern that enables selective reduction to 2-amino-4-propionylbenzonitrile—a key intermediate for kinase inhibitor and GPCR modulator scaffolds. Unlike generic nitrobenzonitriles, its dual-electrophile architecture permits sequential orthogonal transformations (nitrile hydrolysis, ketone reductive amination, nitro reduction) without protecting group interference, ideal for parallel library synthesis. Certified ≥98% purity by HPLC/NMR ensures reproducible reduction yields and minimal side products.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 889856-61-5
Cat. No. B1469331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-propionylbenzonitrile
CAS889856-61-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-2-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3
InChIKeyMYJQHYYFXAYNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-propionylbenzonitrile (CAS 889856-61-5) Procurement-Grade Identity and Core Characteristics Guide


2-Nitro-4-propionylbenzonitrile (CAS 889856-61-5) is a nitro-substituted aromatic ketone (benzonitrile derivative) with the IUPAC name 2-nitro-4-propanoylbenzonitrile [1]. Its molecular formula is C10H8N2O3, with a molecular weight of 204.18 g/mol [1]. Computed descriptors indicate an XLogP3 of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 86.7 Ų [1]. The compound is typically supplied as a yellow crystalline solid with a certified purity of ≥98% as verified by HPLC, NMR, or GC batch analysis . It is primarily employed as a synthetic intermediate in medicinal chemistry and materials science research.

Why In-Class Benzonitrile Analogs Cannot Simply Replace 2-Nitro-4-propionylbenzonitrile (CAS 889856-61-5)


The combination of a strong electron-withdrawing nitro group at the ortho position and a propionyl (ketone) group at the para position of the benzonitrile core creates a unique electronic and steric environment [1]. Generic substitution with alternative nitrobenzonitriles (e.g., 4-nitrobenzonitrile, CAS 619-72-7) or propionylbenzonitriles lacking the nitro group would drastically alter the compound's reactivity profile. Specifically, the ortho-nitro group can participate in intramolecular hydrogen bonding with the nitrile, influence the electrophilicity of the carbonyl, and serve as a precursor for subsequent reduction to an amine [1]. These features are lost upon replacement with isomers or analogs missing either the nitro or propionyl functionality, leading to divergent downstream synthetic outcomes. The quantitative structure-property differences detailed in Section 3 further illustrate why procurement of the exact stereoelectronic profile is critical.

2-Nitro-4-propionylbenzonitrile (CAS 889856-61-5) Quantitative Differentiation Evidence Against Closest Analogs


Polarity and Hydrogen-Bonding Profile vs. 4-Nitrobenzonitrile (CAS 619-72-7)

The target compound exhibits a higher calculated lipophilicity (XLogP3 = 1.6) compared to the simpler analog 4-nitrobenzonitrile (XLogP3 = 0.96), while maintaining an identical topological polar surface area (TPSA = 86.7 Ų) due to the compensating effect of the propionyl group [1]. This indicates a better balance of passive membrane permeability potential without compromising hydrogen-bonding capacity.

Lipophilicity ADME Prediction Medicinal Chemistry

Electrophilic Carbonyl Reactivity vs. Non-Ketone Benzonitrile Intermediates

The presence of the 4-propionyl group introduces a reactive ketone electrophile that is absent in non-ketone-containing benzonitriles such as 4-nitrobenzonitrile or 2-nitrobenzonitrile. While no direct kinetic data are available for this specific compound, the carbonyl group is susceptible to nucleophilic additions (e.g., Grignard reactions, reductive amination) under standard synthetic protocols [1]. This transforms the molecule into a dual-electrophile scaffold (nitrile + ketone), whereas the comparator 4-nitrobenzonitrile offers only a single electrophilic site (nitrile).

Synthetic Chemistry Nucleophilic Addition Building Block

Guaranteed Purity Specification for Procurement vs. Unspecified-Grade Analogs

Reputable vendors supply this compound with batch-specific analytical certificates confirming purity of ≥98% by HPLC, NMR, or GC . In contrast, many closely related analog benzonitrile intermediates (e.g., 2-nitro-4-methylbenzonitrile, CAS 26830-95-5) are often available only at lower purity grades (e.g., 95-97%) or without guaranteed analytical documentation. This documented purity standard reduces the risk of irreproducible results in sensitive catalytic or biological assays.

Quality Control Reproducibility Procurement

Synthetic Utility as a Nitroarene Reduction Precursor vs. Non-Nitro Propionyl Analogs

The ortho-nitro group can be selectively reduced to an amine (e.g., via catalytic hydrogenation or metal-acid reduction), generating a 2-amino-4-propionylbenzonitrile scaffold—a privileged aniline intermediate for heterocycle synthesis [1]. This reduction pathway is structurally inaccessible to analogs such as 4-propionylbenzonitrile (CAS 75898-7-6), which lack the nitro group. While no direct kinetic comparison exists, the well-established reactivity of nitroarenes (documented in extensive literature) supports this as a reliable transformation pathway.

Reductive Chemistry Amine Synthesis Patent Intermediates

Regioisomeric Purity and Structural Confirmation by Multimodal Analytical Data

Suppliers provide multimodal analytical characterization (1H NMR, 13C NMR, HPLC, and optionally GC) confirming the unambiguous 2-nitro-4-propionyl substitution pattern . This documentation eliminates ambiguity about regioisomeric purity (e.g., contamination with 2-nitro-5-propionylbenzonitrile or other positional isomers). For procurement officers, this reduces the risk of receiving mislabeled or regioisomerically impure material—a problem documented in literature for nitroarene positional isomers.

Structural Assignment Batch QC Procurement Confidence

Procurement-Optimized Research and Industrial Application Scenarios for 2-Nitro-4-propionylbenzonitrile (CAS 889856-61-5)


Medicinal Chemistry: Synthesis of Ortho-Amino-4-propionylbenzonitrile as a Kinase/GPCR Scaffold Intermediate

The selective reduction of the ortho-nitro group to an amine, enabled by the compound's unique substitution pattern , produces a 2-amino-4-propionylbenzonitrile building block. This aniline intermediate can be further elaborated into benzimidazoles, quinazolinones, and other nitrogen heterocycles that constitute core pharmacophores in kinase inhibitors and GPCR allosteric modulators. Procurement of the nitroarene with documented purity (≥98%, NMR/HPLC certified ) ensures consistent reduction yields and minimizes side-product formation.

Biorthogonal Chemistry: Nitroreductase-Sensitive Probe Precursor

The ortho-nitro group serves as a reducible trigger for biorthogonal activation. In cellular contexts (e.g., tumor hypoxia, bacterial infection models), nitroreductase enzymes can selectively reduce the nitro group to generate fluorescent or cytotoxic species. The dual-electrophile architecture (nitrile + ketone) allows further functionalization with fluorophores or affinity tags while retaining the enzymatic trigger. The computed lipophilicity (XLogP3 = 1.6) suggests adequate cell permeability, which is critical for intracellular probe delivery.

Materials Science: Nonlinear Optical (NLO) Chromophore Building Block

The donor-acceptor architecture of 2-nitro-4-propionylbenzonitrile—an electron-withdrawing nitrile and nitro group coupled with a carbonyl donor—creates a dipolar push-pull system conducive to second-order nonlinear optical (NLO) properties. The efficient synthetic accessibility via the dual-electrophile nature allows incorporation into larger conjugated frameworks for electro-optic device research. The certified purity is particularly important in materials science where trace impurities can scatter light or create charge traps that degrade device performance.

Process Chemistry: Orthogonal Functionalization in Parallel Synthesis Libraries

The distinct reactivity of the nitrile, ketone, and nitro groups enables sequential orthogonal transformations—e.g., nitrile hydrolysis to amide/acid, ketone reductive amination, and nitro reduction—without protecting group interference. This makes the compound ideal for generating diverse compound libraries in a parallel synthesis format. Procurement of the batch-certified intermediate directly supports library quality control and reproducibility.

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